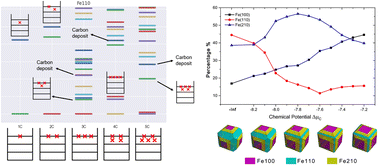A DFT study towards dynamic structures of iron and iron carbide and their effects on the activity of the Fischer–Tropsch process†
RSC Advances Pub Date: 2023-11-22 DOI: 10.1039/D3RA06467K
Abstract
The Fe-based Fischer–Tropsch synthesis (FTS) catalyst shows a rich phase chemistry under pre-treatment and FTS conditions. The exact structural composition of the active site, whether iron or iron carbide (FeCx), is still controversial. Aiming to obtain an insight into the active sites and their role in affecting FTS activity, the swarm intelligence algorithm is implemented to search for the most stable Fe(100), Fe(110), Fe(210) surfaces with different carbon ratios. Then, ab initio atomistic thermodynamics and Wulffman construction were employed to evaluate the stability of these surfaces at different chemical potentials of carbon. Their FTS reactivity and selectivity were later assessed by semi-quantitative micro-kinetic equations. The results show that stability, reactivity, and selectivity of the iron are all affected by the carbonization process when the carbon ratio increases. Formation of the carbide, a rather natural process under experimental conditions, would moderately increase the turnover frequency (TOF), but both iron and iron carbide are active to the reaction.


Recommended Literature
- [1] The rotating disc electrode: measurement protocols and reproducibility in the evaluation of catalysts for the oxygen evolution reaction†
- [2] A one-dimensional supramolecular chain based on [H2V10O28]4− units decorated with 4-dimethylaminopyridinium ions: an experimental and theoretical characterization†
- [3] Milk-blended butter. King's Bench Division
- [4] Modification of Cunanoparticles with a disulfide for polyimide metallization†
- [5] 77. Mechanism and steric course of octahedral aquation. Part VI. The non-solvolytic aquation of trans-bromonitrobis(ethylenediamine)-cobalt(III) salts
- [6] A method for the determination of silver in ores and mineral products by atomic-absorption spectroscopy
- [7] Back cover
- [8] Graphdiyne as a metal-free catalyst for low-temperature CO oxidation†
- [9] Lanthanide and actinide doped B12H122− and Al12H122− clusters: new magnetic superatoms with f-block elements†
- [10] Inside back cover










